

# Spectroscopic Data Analysis of Tert-butyl 4-methoxypiperidine-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 4-methoxypiperidine-1-carboxylate*

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This guide provides an in-depth analysis of the spectroscopic data for **Tert-butyl 4-methoxypiperidine-1-carboxylate** (CAS No. 188622-27-7), a key building block in medicinal chemistry.<sup>[1]</sup> The document outlines expected spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for structural elucidation.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, these values are predicted based on spectral data from analogous structures, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, and established principles of spectroscopy.

Table 1: <sup>1</sup>H NMR Data (Predicted) Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~ 3.75 - 3.65	m	2H	H-2a, H-6a (axial)
~ 3.35	s	3H	-OCH <sub>3</sub>
~ 3.30 - 3.20	m	1H	H-4
~ 3.10 - 3.00	m	2H	H-2e, H-6e (equatorial)
~ 1.85 - 1.75	m	2H	H-3a, H-5a (axial)
~ 1.55 - 1.45	m	2H	H-3e, H-5e (equatorial)
1.46	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 2: <sup>13</sup>C NMR Data (Predicted) Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

Chemical Shift ( $\delta$ ) (ppm)	Carbon Type	Assignment
154.8	Quaternary	C=O (Carbamate)
~ 79.5	Quaternary	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 76.0	CH	C-4
~ 56.0	CH <sub>3</sub>	-OCH <sub>3</sub>
~ 41.0	CH <sub>2</sub>	C-2, C-6
~ 31.0	CH <sub>2</sub>	C-3, C-5
28.4	CH <sub>3</sub>	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
2975 - 2930	Strong	C-H Stretch	Aliphatic (Piperidine & Boc)
1690 - 1670	Strong	C=O Stretch	Carbamate
1420 - 1390	Medium	C-H Bend	-C(CH <sub>3</sub> ) <sub>3</sub>
1365	Strong	C-H Bend	-C(CH <sub>3</sub> ) <sub>3</sub> (umbrella)
1250 - 1230	Strong	C-O Stretch	Carbamate
1170 - 1150	Strong	C-O-C Stretch	Ether
1120 - 1080	Strong	C-N Stretch	Amine

Table 4: Mass Spectrometry Data (Predicted)

Ionization Mode	m/z	Ion Type
ESI+	216.1594	[M+H] <sup>+</sup>
ESI+	238.1413	[M+Na] <sup>+</sup>
ESI+	160.1121	[M-C <sub>4</sub> H <sub>9</sub> O+H] <sup>+</sup> (Loss of Boc group)
ESI+	116.0964	[M-C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of Boc group)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Tert-butyl 4-methoxypiperidine-1-carboxylate**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).<sup>[2]</sup>
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
  - $^1\text{H}$  NMR:
    - Pulse Program: Standard single-pulse (zg30).
    - Spectral Width: ~16 ppm (~6400 Hz).
    - Acquisition Time: ~2.5 seconds.
    - Relaxation Delay: 2.0 seconds.<sup>[3]</sup>
    - Number of Scans: 16 to 64, depending on sample concentration.
  - $^{13}\text{C}$  NMR:
    - Pulse Program: Proton-decoupled single-pulse (zgpg30).
    - Spectral Width: ~240 ppm (~24,000 Hz).
    - Acquisition Time: ~1.4 seconds.
    - Relaxation Delay: 2.0 seconds.
    - Number of Scans: 1024 to 4096, due to the low natural abundance of  $^{13}\text{C}$ .<sup>[4]</sup>
- Data Acquisition & Processing:
  - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

- Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to optimize homogeneity.
- Acquire the Free Induction Decay (FID) data.
- Apply a Fourier transform to the FID to generate the spectrum.
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for  $^1\text{H}$  NMR or the solvent peak to 77.16 ppm for  $^{13}\text{C}$  NMR.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

- Sample Preparation:
  - Place a small amount (1-2 mg) of the solid **Tert-butyl 4-methoxypiperidine-1-carboxylate** directly onto the ATR crystal.[5]
  - Ensure the sample makes firm and even contact with the crystal by lowering the pressure clamp until the desired pressure is applied.
- Instrument Parameters:
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16 to 32.
- Data Acquisition & Processing:

- Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[\[6\]](#)
- Place the sample on the crystal and acquire the sample spectrum.
- The instrument software will perform the Fourier transform and generate the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.[\[6\]](#)
- Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

## Mass Spectrometry (MS)

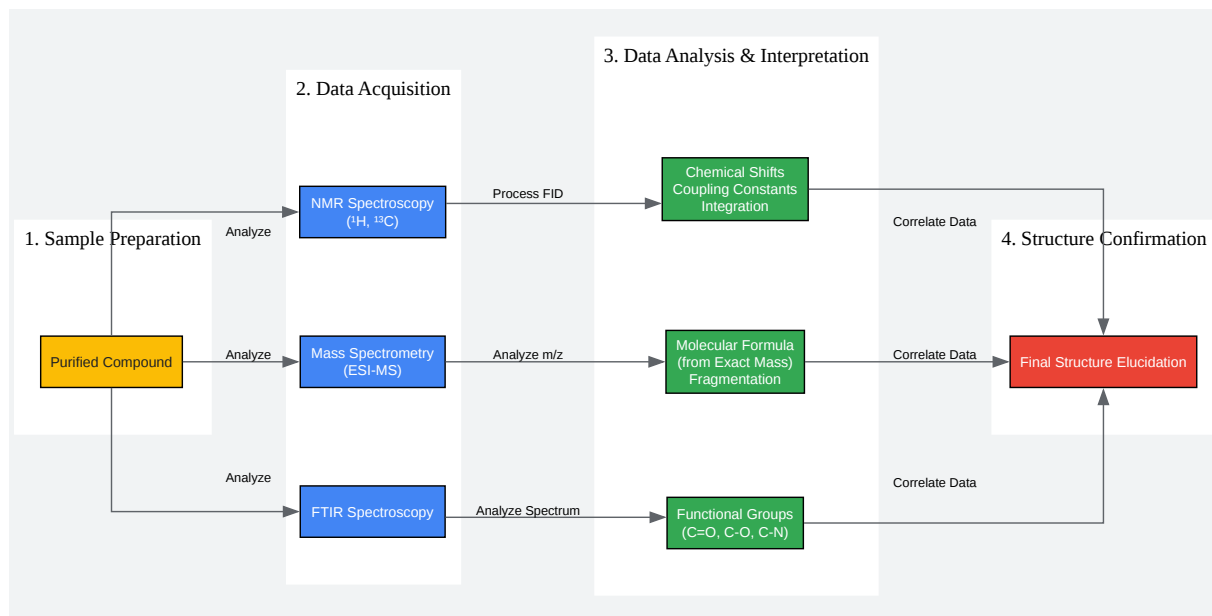
This protocol describes the analysis using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

- Sample Preparation:
  - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.
  - Perform a serial dilution to a final concentration of 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[\[7\]](#)
  - Filter the final solution through a 0.22 µm syringe filter into an autosampler vial if any particulate matter is visible.
- Instrument Parameters (ESI-MS):
  - Ionization Mode: Positive (ESI+).
  - Capillary Voltage: 3.5 - 4.5 kV.[\[8\]](#)
  - Nebulizing Gas (N<sub>2</sub>): Flow and temperature optimized for stable spray.[\[8\]](#)
  - Drying Gas (N<sub>2</sub>): Flow and temperature set to aid desolvation (e.g., 8 L/min at 300 °C).

- Mass Range:  $m/z$  50 - 500.
- Data Acquisition: Profile or centroid mode.
- Data Acquisition & Processing:
  - Introduce the sample into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.<sup>[9]</sup>
  - Acquire the mass spectrum.
  - Process the raw data using the instrument's software to identify the mass-to-charge ratios ( $m/z$ ) of the detected ions.
  - Compare the exact mass of the molecular ion ( $[M+H]^+$ ) with the calculated theoretical mass to confirm the elemental composition.

## Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **Tert-butyl 4-methoxypiperidine-1-carboxylate** is a systematic process. The following diagram illustrates the logical workflow, integrating data from multiple spectroscopic techniques to confirm the molecular structure.



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Caption: Logical workflow for molecular structure elucidation.

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